molecular formula C24H45BiO6 B1587772 2-Ethylhexanoic acid, bismuth salt CAS No. 67874-71-9

2-Ethylhexanoic acid, bismuth salt

Cat. No. B1587772
CAS RN: 67874-71-9
M. Wt: 638.6 g/mol
InChI Key: NUMHJBONQMZPBW-UHFFFAOYSA-K
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Description

“2-Ethylhexanoic acid, bismuth salt” is also known as “Bismuth 2-ethylhexanoate”. It is used as an industrial lubricant, dessicant, and polyurethane catalyst . It is widely used to prepare lipophilic metal derivatives that are soluble in nonpolar organic solvents .


Synthesis Analysis

The synthesis of “2-Ethylhexanoic acid, bismuth salt” involves the reaction of metals with a reaction mixture including a carboxylic acid, a low weight aliphatic alcohol, and an electroconductive additive under the action of electric current in an electrolyzer . The metal is introduced in the form of an anode, and is preferably lead or bismuth . The carboxylate is preferably 2-ethylhexanoic acid .


Molecular Structure Analysis

The molecular formula of “2-Ethylhexanoic acid” is C8H16O2 . The structure of “2-Ethylhexanoic acid, bismuth salt” is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

“2-Ethylhexanoic acid” is produced industrially from propylene, which is hydroformylated to give butyraldehyde. Aldol condensation of the aldehyde gives 2-ethylhexenal, which is hydrogenated to 2-ethylhexanal. Oxidation of this aldehyde gives the carboxylic acid . “2-Ethylhexanoic acid” forms compounds with metal cations that have stoichiometry as metal acetates .


Physical And Chemical Properties Analysis

“2-Ethylhexanoic acid” is a colorless viscous oil . It has a molar mass of 144.214 g·mol−1, a density of 903 mg mL−1, a melting point of −59.00 °C, a boiling point of 228.1 °C, and a refractive index (nD) of 1.425 .

Scientific Research Applications

Industrial Lubricant

Bismuth tris(2-ethylhexanoate): is utilized as an industrial lubricant due to its excellent lubricating properties. It helps in reducing friction and wear between mechanical parts, thus extending the life of machinery .

Desiccant in Chemical Processes

As a desiccant , this compound is used to absorb moisture in chemical processes, preventing unwanted water-induced reactions or degradation of chemical products .

Urethane Foam Synthesis

In the synthesis of urethane foam , which is widely used for insulation, padding, and packaging, bismuth tris(2-ethylhexanoate) acts as a catalyst to promote the reaction between polyols and isocyanates .

Urethane Coatings

This compound is also pivotal in the production of urethane coatings , which are known for their durability and resistance to environmental factors, making them suitable for protective coatings .

Photocurable Materials for Biomedical Applications

Bismuth tris(2-ethylhexanoate) serves as a less-toxic catalyst alternative in the synthesis of photocurable methacrylate ester-urethanes . These materials are used in minimally invasive surgical protocols where they can be delivered as liquids and rapidly cured in situ using UV light .

Injectable Materials for Tissue Repair

The compound’s role in creating injectable materials that can crosslink in situ is crucial for tissue repair applications, such as heart muscle repair after infarct or hernia repair. These materials offer advantages over traditional surgical techniques by shortening treatment time and reducing the risk of complications .

Catalyst in Polymer Synthesis

It is employed as a catalyst in the synthesis of various polymers , including those used in medical devices, due to its ability to speed up chemical reactions without being consumed in the process .

Research Reagent and Buffer

In laboratory settings, bismuth tris(2-ethylhexanoate) is used as a reagent and buffer in various chemical experiments, aiding in the control of pH and serving as a component in the synthesis of complex organic compounds.

Mechanism of Action

Safety and Hazards

“2-Ethylhexanoic acid” may be corrosive to metals, harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage . It is also suspected of damaging fertility or the unborn child . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

bismuth;2-ethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C8H16O2.Bi/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMHJBONQMZPBW-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Bi+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H45BiO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70890950
Record name Hexanoic acid, 2-ethyl-, bismuth(3+) salt (3:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70890950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Hexanoic acid, 2-ethyl-, bismuth(3+) salt (3:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS RN

67874-71-9, 71010-77-0, 72877-97-5
Record name Hexanoic acid, 2-ethyl-, bismuth(3+) salt (3:1)
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 2-ethyl-, bismuth salt (1:?), basic
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethylhexanoic acid, bismuth salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072877975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 2-ethyl-, bismuth(3+) salt (3:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanoic acid, 2-ethyl-, bismuth salt (1:?), basic
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanoic acid, 2-ethyl-, bismuth(3+) salt (3:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bismuth tris(2-ethylhexanoate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.061.344
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Record name 2-ethylhexanoic acid, bismuth salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.940
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The electrolyzer of FIG. 1 was used to assist the reaction. The anolyte contained a solution formed from 10 ml of 2-ethylhexanoic acid, 1.6 g of ammonium 2-ethylhexanoate, and 90 ml of methanol. The anode was a bismuth plate having a surface area of 10 cm2. The catholyte solution contained 3 ml of 2-ethylhexanoic acid, 0.5 g of ammonium 2-ethylhexanoate, and 27 ml of methanol. A graphite cathode having a surface area of 10 cm2 was utilized. Electrolysis was conducted using a current of 0.100 amps for 20 hours. A 2 ml quantity of 2-ethylhexanoic acid was added to the catholyte solution every 3 hours. The anolyte solution was removed from the electrolyzer and filtered. The mother liquor was cooled to a temperature ranging from about 0-2° C. to precipitate crystals. The crystals were isolated by filtration, washed with methyl alcohol, and dried in a vacuum heater at a temperature ranging from about 50-60° C. for a duration of 7-8 hours. The product included 14.3 g of a viscous transparent liquid, namely, Bi(C7H15COO)3. Table 2 presents the analytical data for the product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
graphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
27 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is bismuth tris(2-ethylhexanoate) being investigated as an alternative catalyst in the synthesis of photocurable polymers for biomedical applications?

A1: Traditional catalysts like dibutyltin dilaurate, while effective, raise concerns due to their toxicity. The research aimed to find less toxic alternatives for synthesizing biocompatible materials. Bismuth tris(2-ethylhexanoate), alongside zinc (II) acetylacetonate, were investigated [] for their lower toxicity profiles compared to organotin compounds. This is particularly crucial for applications like minimally invasive surgery, where the materials come into direct contact with the body.

Q2: What are the advantages of using bismuth tris(2-ethylhexanoate) as a catalyst in this specific research context?

A2: The research demonstrated that bismuth tris(2-ethylhexanoate), when used as a catalyst, successfully facilitated the synthesis of fatty-acid-derived ester-urethane telechelic (methacrylate) macromonomers []. These macromonomers are vital for creating photocurable materials. Importantly, materials synthesized using this catalyst exhibited promising results in in vitro cytotoxicity tests, showing high cell viability []. This finding indicates the potential of bismuth tris(2-ethylhexanoate) for producing biocompatible materials suitable for in vivo applications.

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